7-methyl-5-prop-2-enoxy-1H-indole
Description
7-Methyl-5-prop-2-enoxy-1H-indole is a substituted indole derivative characterized by a methyl group at position 7 and a prop-2-enoxy (allyloxy) group at position 5. Its molecular formula is C₁₂H₁₃NO, with a molecular weight of 187.22 g/mol.
Synthesis of this compound may involve alkylation strategies similar to those described for related indoles. For example, highlights the use of NaH and propargyl bromide for N-alkylation of indoles . Adapting this method with allyl bromide could yield the target compound.
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
7-methyl-5-prop-2-enoxy-1H-indole |
InChI |
InChI=1S/C12H13NO/c1-3-6-14-11-7-9(2)12-10(8-11)4-5-13-12/h3-5,7-8,13H,1,6H2,2H3 |
InChI Key |
JXMIQZMPBWYBSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1NC=C2)OCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-5-prop-2-enoxy-1H-indole typically involves the following steps:
Starting Material: The synthesis begins with commercially available 7-methylindole.
Allylation: The 5-position of the indole ring is allylated using allyl bromide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Oxidation: The allylated product is then oxidized using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) to introduce the allyloxy group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-methyl-5-prop-2-enoxy-1H-indole can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to remove the allyloxy group or to hydrogenate the double bond in the allyloxy group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM).
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as bromine (Br2) in acetic acid.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated allyloxy derivatives or de-allylated products.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
7-methyl-5-prop-2-enoxy-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-methyl-5-prop-2-enoxy-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways involved in cell proliferation.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural features, molecular properties, and synthesis methods of 7-methyl-5-prop-2-enoxy-1H-indole and related compounds:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
